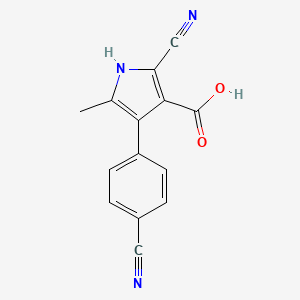
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes cyano and methyl groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.
Methylation: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the pyrrole ring can be replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. For example, its cyano groups may interact with nucleophiles in biological systems, affecting cellular processes.
類似化合物との比較
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: Lacks the cyano and methyl groups, resulting in different chemical properties and reactivity.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains additional methyl groups, which can influence its steric and electronic properties.
1H-Pyrrole-3-carboxylic acid, 4-(4-cyanophenyl)-5-methyl-: Similar structure but lacks one cyano group, affecting its chemical behavior and applications.
The uniqueness of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
960235-12-5 |
|---|---|
分子式 |
C14H9N3O2 |
分子量 |
251.24 g/mol |
IUPAC名 |
2-cyano-4-(4-cyanophenyl)-5-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O2/c1-8-12(10-4-2-9(6-15)3-5-10)13(14(18)19)11(7-16)17-8/h2-5,17H,1H3,(H,18,19) |
InChIキー |
PTGNFSNWFYPRHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)C#N)C(=O)O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















